N-Desferriferrichrome

Descripción general

Descripción

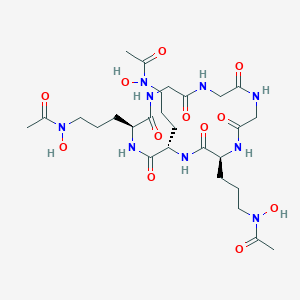

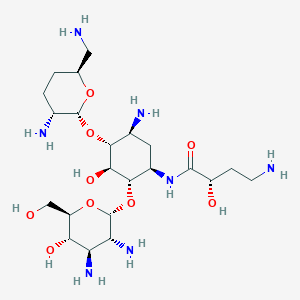

N-Desferriferrichrome is a homodetic cyclic peptide composed of two units of three glycyl and three N(5)-acetyl-N(5)-hydroxy-L-ornithyl residues . It is a natural product found in Schizosaccharomyces pombe .

Synthesis Analysis

The synthesis of N-Desferriferrichrome involves a rare NRPS gene cluster, which is mainly distributed in nematode-trapping fungi . The gene Ao415 putatively encodes a protein with a unique domain organization, distinct from other NRPSs in other fungi .Molecular Structure Analysis

The molecular formula of N-Desferriferrichrome is C27H45N9O12 . Its molecular weight is 687.7 g/mol . The IUPAC name is N-[3-[(2S,5S,8S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide .Aplicaciones Científicas De Investigación

Anti-Atherosclerotic Properties : N-Desferriferrichrome, a type of fungal siderophore, has been studied for its potential in preventing atherosclerosis. Research indicates that siderophores like desferrichrome can suppress LDL oxidation and protect against the toxic effects of heme-treated LDL on vascular endothelium. This suggests a role for such compounds in mitigating the risk of cardiovascular diseases (Pócsi et al., 2008).

Siderophore Biosynthesis Pathway Identification : The biosynthesis of desferrioxamines, a family of tris-hydroxamate siderophores including N-Desferriferrichrome, has been explored. Researchers identified a cluster of genes responsible for desferrioxamine biosynthesis in Streptomyces coelicolor M145, providing insights into the biochemistry of siderophore production and its potential applications in treating iron overload and related conditions (Barona-Gómez et al., 2004).

Iron Chelation and Iron Overload Treatment : Studies have compared the iron-clearing properties of desferrioxamine B with other iron chelators in animal models. These studies are crucial for understanding the therapeutic potential of such compounds in treating conditions like beta-thalassemia, where iron overload is a major concern (Bergeron et al., 1993).

Ocular Toxicity in Iron Overload Treatment : Research on the ocular toxicity of high-dose intravenous desferrioxamine in patients with beta-thalassaemia major highlights the importance of monitoring side effects in iron chelation therapy (Davies et al., 1983).

Genotoxic, Cytotoxic, and Apoptotic Effects : The effects of diethylstilbestrol, a chemical agent used in cancer treatment, have been studied on human lymphocytes in vitro. This research provides insights into how different dosages and durations of treatment can lead to various cellular responses, offering a basis for understanding the therapeutic and toxic effects of similar compounds (Konac et al., 2005).

Signaling Pathway Alterations in Cancer Treatment : Transcriptomic data has been used to detect changes in signaling pathways in gastrointestinal stromal tumors treated with targeted therapeutics. This research underscores the importance of understanding molecular responses to treatment for improving therapeutic strategies (Ochs et al., 2009).

Propiedades

IUPAC Name |

N-[3-[(2S,5S,8S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDAUYPBCXMSBF-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188330 | |

| Record name | Deferriferrichrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desferriferrichrome | |

CAS RN |

34787-28-5 | |

| Record name | N-Desferriferrichrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034787285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferriferrichrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

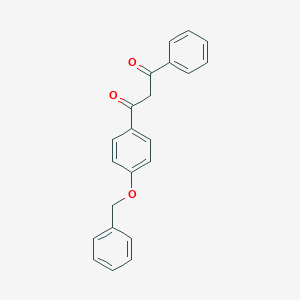

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

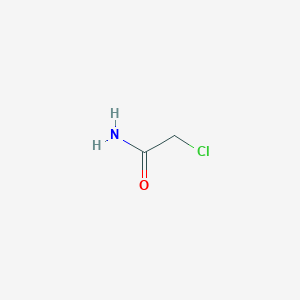

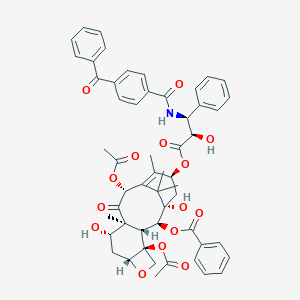

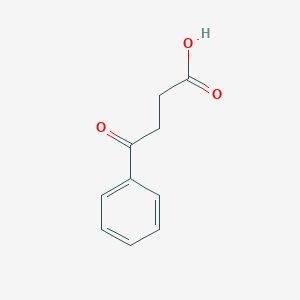

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)

![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)